molecular formula C11H8O4 B1630567 3,7-Dihydroxy-2-naphthoic acid CAS No. 83511-07-3

3,7-Dihydroxy-2-naphthoic acid

Cat. No. B1630567
CAS RN: 83511-07-3
M. Wt: 204.18 g/mol
InChI Key: QMWOUSYSNFCKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dihydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O4 . It appears as a light yellow to brown powder or crystal . This compound has been used as a substrate for the enzyme NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .


Molecular Structure Analysis

The molecular structure of 3,7-Dihydroxy-2-naphthoic acid is characterized by a molecular weight of 204.18 Da and a mono-isotopic mass of 204.042252 Da . The compound has a linear structure formula .


Chemical Reactions Analysis

3,7-Dihydroxy-2-naphthoic acid has been reported to serve as a substrate for the enzyme NcsB1 in the O-methylation of 2,7-dihydroxy-5-methyl-1-naphthoic acid, a process involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .


Physical And Chemical Properties Analysis

3,7-Dihydroxy-2-naphthoic acid has a melting point of 265 °C±10 °C (dec.) (lit.) .

Scientific Research Applications

  • Specific Scientific Field : Biochemistry
  • Summary of the Application : 3,7-Dihydroxy-2-naphthoic acid has been used as a substrate for the enzyme NcsB1 . NcsB1 is an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .

Safety And Hazards

3,7-Dihydroxy-2-naphthoic acid is classified as potentially harmful if swallowed and may cause respiratory irritation . It can also cause serious eye damage . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

3,7-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOUSYSNFCKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352988
Record name 3,7-DIHYDROXY-2-NAPHTHOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydroxy-2-naphthoic acid

CAS RN

83511-07-3
Record name 3,7-DIHYDROXY-2-NAPHTHOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dihydroxy-2-naphthoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dihydroxy-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3,7-Dihydroxy-2-naphthoic acid
Reactant of Route 3
Reactant of Route 3
3,7-Dihydroxy-2-naphthoic acid
Reactant of Route 4
3,7-Dihydroxy-2-naphthoic acid
Reactant of Route 5
3,7-Dihydroxy-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
3,7-Dihydroxy-2-naphthoic acid

Citations

For This Compound
62
Citations
H Mishra, S Maheshwary, HB Tripathi… - The Journal of …, 2005 - ACS Publications
Photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid (1,2-HNA) have been investigated experimentally by steady state and time domain fluorescence …
Number of citations: 60 pubs.acs.org
CA Madison, J Kuempel, GL Albrecht, L Hillbrick… - Journal of affective …, 2022 - Elsevier
Background Current pharmaceutical treatments for depression are sometimes ineffective and may have unwanted side effects that interfere with patient compliance. This study …
Number of citations: 4 www.sciencedirect.com
TD Savić, ZV Šaponjić, MI Čomor, JM Nedeljković… - Nanoscale, 2013 - pubs.rsc.org
The surface modification of nanocrystalline TiO2 particles (45 Å) with salicylate-type ligands consisting of an extended aromatic ring system, specifically 3-hydroxy-2-naphthoic acid, 3,5-…
Number of citations: 47 pubs.rsc.org
T Furuya, K Kino - Bioscience, biotechnology, and biochemistry, 2009 - jstage.jst.go.jp
CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, was found to exhibit oxidation activity towards three hydroxynaphthoic acids. Whole cells of the …
Number of citations: 15 www.jstage.jst.go.jp
JJ Garrido‐González, I Boya del Teso… - … A European Journal, 2021 - Wiley Online Library
Cleft type receptors showing the oxyanion hole motif have been prepared in a straightforward synthesis starting from the commercial 3,7‐dihidroxy‐2‐naphthoic acid. The double H‐…
D Çanakçı - Journal of Molecular Structure, 2020 - Elsevier
In this study, six novel amide compounds with three different structures were synthesized. At the beginning of the study, two novel amide compounds were formed using 3,7-Dihydroxy-2-…
Number of citations: 3 www.sciencedirect.com
Z Khaddour, N Eleya, OA Akrawi, AM Hamdy… - Synlett, 2013 - thieme-connect.com
Arylated naphthalenes were prepared by Suzuki–Miyaura reactions of the bis(triflate) of methyl 3,7-dihydroxy-2-naphthoate. The reactions proceeded with very good site-selectivity in …
Number of citations: 3 www.thieme-connect.com
CA Madison, L Hillbrick, J Kuempel, GL Albrecht… - Behavioural brain …, 2023 - Elsevier
The aryl hydrocarbon receptor (AhR) is a key regulator in the microbiome-gut-brain axis, and AhR-active microbial metabolites modulate multiple neuronal responses. We recently …
Number of citations: 6 www.sciencedirect.com
C George, RS Strekowski, J Kleffmann… - Faraday …, 2005 - pubs.rsc.org
In several recent field campaigns the existence of a strong daytime source of nitrous acid was demonstrated. The mechanism of this source remains unclear. Accordingly, in the present …
Number of citations: 353 pubs.rsc.org
LB Kurnaz, S Barman, X Yang, C Fisher, FW Outten… - Biomaterials, 2023 - Elsevier
Inspired by the facial amphiphilic nature and antimicrobial efficacy of many antimicrobial peptides, this work reported facial amphiphilic bicyclic naphthoic acid derivatives with different …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.